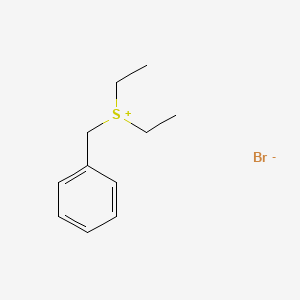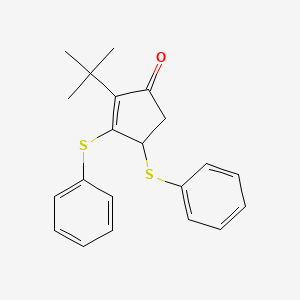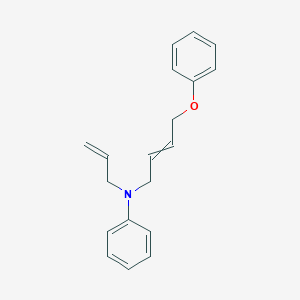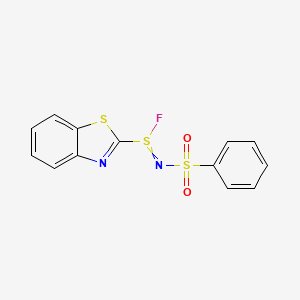![molecular formula C11H14N4S2 B12603850 5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine CAS No. 647860-08-0](/img/structure/B12603850.png)
5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a thiadiazole ring These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine typically involves the formation of the thiadiazole ring followed by its attachment to the pyrimidine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the thiadiazole ring can be synthesized through the reaction of a thioamide with hydrazine, followed by cyclization with a suitable reagent . The pyrimidine ring can be formed through a condensation reaction involving a β-dicarbonyl compound and an amidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pentylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
科学的研究の応用
5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrimidine Derivatives: Compounds with a pyrimidine ring are widely studied for their roles in nucleic acids and as therapeutic agents.
Uniqueness
5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine is unique due to the presence of both the thiadiazole and pyrimidine rings, along with the pentylsulfanyl group. This combination of structural features imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
647860-08-0 |
|---|---|
分子式 |
C11H14N4S2 |
分子量 |
266.4 g/mol |
IUPAC名 |
3-pentylsulfanyl-4-pyrimidin-5-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C11H14N4S2/c1-2-3-4-5-16-11-10(14-17-15-11)9-6-12-8-13-7-9/h6-8H,2-5H2,1H3 |
InChIキー |
YSUFPFLKUSQZOA-UHFFFAOYSA-N |
正規SMILES |
CCCCCSC1=NSN=C1C2=CN=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12603786.png)
![1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene](/img/structure/B12603795.png)
![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12603807.png)
![6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603813.png)
propanedinitrile](/img/structure/B12603821.png)

![tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane](/img/structure/B12603829.png)



![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)
